molecular formula C23H20FN3O3 B11540601 3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate

3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate

Cat. No.: B11540601
M. Wt: 405.4 g/mol
InChI Key: YMTOSHLGZCSHTK-VULFUBBASA-N
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Description

3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate is a complex organic compound that features a combination of aromatic rings, amide, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings . This reaction requires a palladium catalyst, a boron reagent, and specific reaction conditions such as mild temperatures and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, reagents, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H20FN3O3

Molecular Weight

405.4 g/mol

IUPAC Name

[3-[(E)-[[2-(3-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C23H20FN3O3/c1-16-5-2-9-20(11-16)25-15-22(28)27-26-14-17-6-3-10-21(12-17)30-23(29)18-7-4-8-19(24)13-18/h2-14,25H,15H2,1H3,(H,27,28)/b26-14+

InChI Key

YMTOSHLGZCSHTK-VULFUBBASA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)F

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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